4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a dipropylsulfamoyl group and a 1,3,4-thiadiazole ring bearing a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated building blocks.
The dipropylsulfamoyl group is usually introduced by reacting the intermediate with dipropylamine and a sulfonyl chloride derivative under basic conditions. The final step involves coupling the thiadiazole intermediate with the benzamide core, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, solvent recycling, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving sulfamoyl and thiadiazole groups.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(dipropylsulfamoyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-(dipropylsulfamoyl)-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-(dipropylsulfamoyl)-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
The unique feature of 4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is the presence of the fluorophenyl group, which can significantly alter its electronic properties and biological activity compared to its analogs with different substituents on the phenyl ring.
Biological Activity
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that exhibits significant biological activity. This article will explore its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C19H24N4O2S3, indicating the presence of multiple functional groups that contribute to its biological properties. The unique combination of a thiadiazole ring and a sulfonamide moiety enhances its potential as a therapeutic agent.
Biological Activities
Research indicates that compounds containing the thiadiazole moiety demonstrate a wide range of biological activities:
- Anticancer Activity : Studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cell lines such as MCF-7 and HepG2. For instance, one study reported an IC50 value of 2.32 µg/mL for a related compound, indicating potent cytotoxic effects against these cell lines .
- Antimicrobial Properties : Thiadiazole derivatives have been noted for their antimicrobial effects against various pathogens. The presence of halogen atoms in the phenyl ring has been linked to increased antibacterial activity, particularly against Gram-positive bacteria .
- Anti-inflammatory and Antioxidant Effects : Research has suggested that thiadiazole derivatives may also exhibit anti-inflammatory and antioxidant properties, contributing to their therapeutic potential in treating various diseases .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. These interactions may modulate enzyme activities or receptor functions, leading to various biological responses.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on various thiadiazole derivatives highlighted the importance of structural modifications in enhancing anticancer activity. The compound 4i exhibited an IC50 value of 2.32 µg/mL against HepG2 cells, showcasing its potential as a lead compound for further development . The research emphasized the role of lipophilicity and the presence of specific substituents in optimizing biological activity.
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3S2/c1-3-13-26(14-4-2)31(28,29)18-11-7-15(8-12-18)19(27)23-21-25-24-20(30-21)16-5-9-17(22)10-6-16/h5-12H,3-4,13-14H2,1-2H3,(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZYIOVYBOYKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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